Er(fod)3

Beschreibung

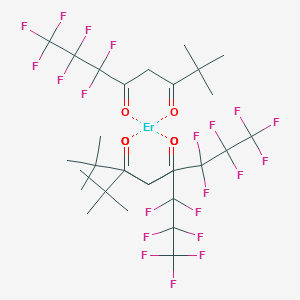

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H11F7O2.Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFMLQRGJCLOZ-VNGPFPIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ErF21O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Field Perturbations in Er Fod ₃ Complexes

Er(fod)₃ is a coordination compound where the central erbium(III) (Er³⁺) ion is coordinated by three bidentate 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (fod) ligands fishersci.ca. Each fod ligand binds to the Er³⁺ ion through its two oxygen atoms, forming a six-membered chelate ring. In complexes of tris(β-diketonate) lanthanides, the metal ion typically exhibits a coordination number of six, leading to an octahedral or distorted octahedral coordination geometry fishersci.ca. However, lanthanide ions are known for their flexible coordination environments, and their coordination numbers can expand beyond six, often accommodating additional solvent molecules or ancillary ligands to achieve higher coordination numbers such as eight or nine, forming geometries like square antiprismatic or tricapped trigonal prismatic structures uc.ptresearchgate.net. For instance, in the adduct complex [Er(fod)₃(bipy)], the Er³⁺ ion is eight-coordinate, adopting a square antiprismatic geometry with six oxygen atoms from the fod ligands and two nitrogen atoms from the bipyridine ligand uc.pt.

The specific coordination environment and the nature of the ligands significantly perturb the 4f electron orbitals of the Er³⁺ ion, leading to what is known as ligand field splitting or crystal field splitting researchgate.netacs.org. This perturbation is crucial for the spectroscopic properties of lanthanide complexes, particularly their luminescence. The highly shielded 4f electrons of lanthanide ions are less susceptible to external fields compared to d-block metals, but the surrounding ligand field still influences their energy levels researchgate.netacs.org.

Detailed Research Findings on Ligand Field Perturbations: The ligand field splitting in lanthanide complexes is a sensitive function of several factors, including the nature and polarizability of the ligand, the type and degree of polyhedral distortion, and the presence and extent of solvent dipolar interactions nih.gov. For Er³⁺, the deconvolution of near-infrared (NIR) emission spectra can serve as a direct probe of the crystal field splitting rsc.org. The fluorinated nature of the "fod" ligand in Er(fod)₃ is particularly relevant. Fluorination can lead to a lower phonon energy environment, which is beneficial for enhancing the luminescence quantum yield of lanthanide ions by reducing non-radiative decay pathways researchgate.netrsc.org. The bulky nature of the fod ligand can also influence the symmetry and distortion of the coordination polyhedron, thereby affecting the extent of ligand field splitting and the intensity of 4f-4f transitions researchgate.netmdpi.com. Crystal field perturbation is a theoretical method to enhance luminescence in trivalent lanthanide ions by alleviating the parity-forbidden nature of their 4f-transitions rsc.orgaip.org.

The spectroscopic properties of Er³⁺ ions, including their characteristic emission bands, are highly dependent on the local ligand field aip.orgfishersci.fioptica.orgmdpi.comresearchgate.netresearchgate.net. The emission from Er³⁺ typically occurs around 1.5 µm (⁴I₁₃/₂ → ⁴I₁₅/₂ transition), which is important for telecommunication applications rsc.orgaip.orgoptica.orgmdpi.comresearchgate.net. The distinct local ligand field from site to site can cause inhomogeneous broadening of the Er³⁺ emission linewidth fishersci.fi.

Table 1: Key Physical Properties of Er(fod)₃

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₃ErF₂₁O₆ | americanelements.com |

| Molecular Weight | 1055.8 g/mol | americanelements.com |

| Melting Point | 157-163 °C | fishersci.fi |

| Appearance | Pink powder | americanelements.com |

| PubChem CID | 6273778 | americanelements.com |

Supramolecular Assemblies and Aggregation Phenomena Involving Er Fod ₃

Supramolecular assemblies and aggregation phenomena involve non-covalent interactions between molecules, leading to larger, ordered structures [25, 30 from previous search, 36 from previous search]. While Er(fod)₃ is typically considered a monomeric complex in dilute solutions, its behavior in concentrated solutions or solid states can involve intermolecular interactions. The bulky and fluorinated nature of the "fod" ligand significantly influences these phenomena.

Detailed Research Findings: The primary intermolecular forces at play in molecular compounds like Er(fod)₃ are van der Waals forces, including London dispersion forces, dipole-dipole interactions, and potentially hydrogen bonding if suitable donor/acceptor sites are present glowscotland.org.uklibretexts.orgcecmohali.orglibretexts.org. Given the large size and high electron count due to the numerous fluorine atoms in the "fod" ligand, London dispersion forces are expected to be significant glowscotland.org.uklibretexts.orgcecmohali.orglibretexts.org. These forces, though individually weak, can collectively lead to substantial intermolecular attractions, especially when molecules are in close proximity cecmohali.org.

While explicit studies detailing the self-aggregation of pure Er(fod)₃ into well-defined supramolecular assemblies (e.g., dimers, oligomers, or polymers) are not extensively reported in the provided search results, the existence of Er...Er distances in related adducts suggests the potential for such interactions. For instance, in the crystal structure of [Er(fod)₃(bipy)], the Er...Er distances within the unit cell range from 9 to 13 Å uc.pt. These distances indicate that individual Er(fod)₃ units, even when coordinated with an additional ligand like bipyridine, are packed in a way that allows for intermolecular interactions, which could be attributed to weak van der Waals forces or crystal packing effects rather than strong covalent aggregation uc.ptwikipedia.org.

Elucidating Er Fod 3 Characteristics Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Er(fod)3 Research

This compound as a Lanthanide Shift Reagent (LSR) in Proton NMR Spectroscopy

This compound serves as a significant lanthanide shift reagent (LSR) in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in proton (¹H) NMR. Lanthanide shift reagents are paramagnetic compounds that induce additional chemical shifts in the protons of molecules (analytes) that bind to them wikipedia.orgfiveable.melibretexts.org. This interaction leads to a dispersion of NMR signals, which can be particularly useful in simplifying complex spectra where signals might otherwise overlap libretexts.org.

The mechanism by which this compound, like other lanthanide shift reagents, operates involves Lewis acid-base complexation. The paramagnetic erbium(III) center acts as a Lewis acid, coordinating with basic sites on the analyte molecule libretexts.org. The unpaired electrons in the f-orbitals of the Er(III) ion (f¹² electron configuration) generate a magnetic field that influences the nuclear spins of nearby protons in the analyte. This influence results in significant chemical shift changes, primarily through a pseudo-contact mechanism wikipedia.orglibretexts.org. Pseudo-contact shifts are distance and angle dependent, meaning the magnitude and direction of the induced shift are related to the geometric relationship between the proton and the paramagnetic metal center fiveable.me.

While Eu(fod)3 (Europium analog) is often cited as the premier member of lanthanide shift reagents wikipedia.org, this compound also induces shifts, typically in the opposite direction (upfield or downfield depending on the specific geometry and type of shift, but generally causing shifts that are distinct from diamagnetic shifts). The use of LSRs, including this compound, allows for better resolution of otherwise overlapping peaks in ¹H-NMR spectra, aiding in structural assignments libretexts.org.

Advanced ¹H-NMR Spectroscopic Studies for Structural Elucidation of this compound Adducts

Advanced ¹H-NMR spectroscopic studies leverage this compound to elucidate the precise structures of molecules by analyzing the lanthanide-induced shifts (LIS) of their proton signals when they form adducts with this compound. The magnitude of the LIS is inversely proportional to the distance between the paramagnetic metal center and the nucleus, following the McConnell-Robertson equation fiveable.me. This distance dependence allows for the determination of relative distances between protons and the coordination site, providing crucial conformational and configurational information about the analyte fiveable.me.

Researchers employ techniques such as incremental addition of this compound to the analyte solution, observing the progressive shifting of proton signals. By plotting the induced shift against the molar ratio of this compound to analyte, linear relationships are often observed, from which the binding stoichiometry and relative binding affinities can be inferred. The analysis of these shifts, especially in conjunction with two-dimensional NMR techniques like COSY, NOESY, HSQC, and HMBC, becomes particularly valuable researchgate.netipb.ptnih.gov. For instance, the simplification of NMR spectra due to signal overlap removal and chemical shift degeneracy allows for the extraction of critical data from the shifted spectra researchgate.net. This approach has been demonstrated to enhance the value of shift reagents in structure determination and for assignment purposes researchgate.net.

For example, studies using similar fod-based europium shift reagents have shown their utility in distinguishing signals for structural assignments, such as differentiating between protons in dimethoxyflavone derivatives researchgate.net. While the specific research findings for this compound adducts in advanced ¹H-NMR are less widely documented than those for Eu(fod)3, the principles of application for structural elucidation remain consistent across paramagnetic lanthanide shift reagents. The ability to induce significant and interpretable shifts makes this compound a powerful tool for unraveling complex molecular structures, especially when traditional NMR methods fall short due to signal overlap libretexts.org.

Solvent-Induced Chemical Shift Perturbations in this compound Containing Solutions

The chemical shifts observed in NMR spectroscopy are sensitive to the solvent environment, and this sensitivity can be particularly pronounced in solutions containing paramagnetic species like this compound. Solvent-induced chemical shift perturbations in this compound solutions arise from various interactions, including solvent coordination to the lanthanide center, changes in the bulk magnetic susceptibility of the solution, and specific solvent-solute interactions such as hydrogen bonding koreascience.krthieme-connect.de.

When this compound is dissolved in different deuterated solvents, the specific interactions between the solvent molecules and the Er(III) complex can alter the electronic environment around the erbium ion and, consequently, the magnitude and direction of the pseudo-contact shifts induced on the analyte protons. For instance, the basicity and polarity of the solvent can influence the strength of coordination of the analyte to the Er(III) center, thereby affecting the observed shifts koreascience.kr. Solvents can also compete with the analyte for coordination sites on the this compound complex, leading to variations in the equilibrium between free and bound analyte, which in turn impacts the averaged chemical shifts koreascience.kr.

X-ray Diffraction (XRD) and Crystallographic Investigations of this compound

Single Crystal X-ray Diffraction for Precise this compound Molecular and Supramolecular Structures

Single crystal X-ray diffraction (SCXRD) is the most precise method for determining the exact molecular and supramolecular structure of crystalline compounds like this compound mdpi.com. By analyzing the diffraction pattern generated when X-rays interact with a single crystal, researchers can deduce the unit cell parameters, space group, atomic positions, bond lengths, and bond angles with high accuracy mdpi.com.

For this compound, SCXRD studies would provide detailed information about the coordination environment around the central erbium(III) ion. Lanthanide complexes with β-diketonate ligands like fod often exhibit high coordination numbers (typically 6, 7, or 8), and the geometry can vary (e.g., distorted octahedra, square antiprisms, or dodecahedra) depending on the specific ligand and crystal packing wikipedia.org. SCXRD can reveal the precise coordination number of Er(III) in this compound, the Er-O bond distances, and the angles formed by the coordinating oxygen atoms. This technique also elucidates how individual this compound molecules pack together in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or weak hydrogen bonds, which contribute to the compound's supramolecular structure mdpi.com.

While specific single crystal structures for this compound are not immediately available in the provided search results, related lanthanide fod complexes, such as Eu(fod)3, are known to consist of three bidentate ligands bound to the metal center wikipedia.org. Such structures provide a basis for understanding the likely coordination geometry and molecular arrangement of this compound. SCXRD is indispensable for confirming the purity, crystallinity, and the exact arrangement of atoms in the solid state, which is crucial for understanding its properties and reactivity acs.org.

Powder X-ray Diffraction for Bulk this compound Material Characterization

Powder X-ray Diffraction (PXRD) is a versatile, non-destructive analytical method used to characterize the bulk crystalline properties of materials, including this compound rigaku.comucmerced.edu. Unlike SCXRD, PXRD uses a powdered sample, which provides an averaged diffraction pattern from a multitude of randomly oriented crystallites ucmerced.edu. This technique is invaluable for:

Phase Identification and Purity Assessment: By comparing the obtained diffraction pattern (a unique "fingerprint" of the crystalline phase) with reference databases, the specific crystalline phases present in a bulk this compound sample can be identified ucmerced.edu. This allows for the confirmation of the compound's identity and the detection of any crystalline impurities ucmerced.edu.

Crystallinity Determination: PXRD can provide information about the degree of crystallinity in a sample. Highly crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous components or poorly crystalline materials result in broad, diffuse patterns ucmerced.edu.

Crystallite Size and Strain Analysis: The width and shape of the diffraction peaks in a PXRD pattern can be used to estimate the average crystallite size and the presence of microstrain within the material using methods like the Scherrer equation slideshare.netrigaku.com.

Lattice Parameter Refinement: For known crystal structures, PXRD data can be used to precisely refine the unit cell parameters rigaku.comcambridge.org. For example, studies on other rare-earth compounds characterized by PXRD show how lattice parameters can be determined and correlated with the size of the lanthanide elements cambridge.org.

PXRD complements SCXRD by providing information about the bulk material, which may not always be perfectly represented by a single crystal. It is widely used in research and industry for quality control and material science applications rigaku.com.

High-Pressure Crystallography of this compound-Based Solids

High-pressure crystallography involves studying the crystal structure of materials under extreme pressure conditions, typically using diamond anvil cells in conjunction with X-ray diffraction at synchrotron facilities oup.comau.dkresearchgate.net. This technique allows researchers to investigate how pressure affects the crystal structure, coordination environment, and intermolecular interactions within this compound-based solids.

Applying pressure to a crystalline material can lead to significant changes in its properties and chemical structure au.dk. For molecular crystals, such as coordination compounds like this compound, pressures typically below 10 GPa can modify van der Waals interactions and hydrogen bonds, leading to phenomena like anisotropic compression, phase transitions, and changes in packing efficiency rsc.org.

In the context of this compound, high-pressure crystallography could reveal:

Phase Transitions: Pressure can induce polymorphic transformations, where the material adopts a new crystal structure with different packing arrangements rsc.org. These transitions can alter the physical and chemical properties of the material.

Changes in Coordination Environment: The coordination geometry around the Er(III) ion might change under pressure, potentially leading to alterations in bond lengths, bond angles, or even coordination numbers as the system seeks a more stable, denser packing arrangement rsc.org.

Anisotropic Compression: Crystals often compress anisotropically, meaning they deform differently along different crystallographic axes. High-pressure studies can quantify this anisotropic behavior and relate it to the underlying intermolecular forces rsc.org.

While specific high-pressure crystallographic studies on this compound are not detailed in the provided search results, the general principles of high-pressure crystallography apply. Such investigations are crucial for a deeper understanding of matter at the atomic scale and for exploring new areas of thermodynamic phase diagrams and structure-property relationships researchgate.net.

Coordination Chemistry and Ligand Field Perturbations in Er Fod 3 Complexes

Solvent Effects on Er(fod)3 Coordination Environment and Properties

The solvent environment significantly influences the coordination chemistry and properties of this compound complexes, impacting their structure and spectroscopic characteristics.

The interaction between this compound and solvents can lead to substantial changes in its coordination environment. Coordinating solvents, such as dimethyl sulfoxide (B87167) (DMSO), can invade the inner coordination sphere of this compound, displacing existing heterocyclic ligands to form new structures like [this compound(DMSO)2]. nih.gov This alteration in the coordination structure directly affects the luminescence and absorption properties of the complex. nih.gov Other coordinating solvents, including ethanol (B145695) and water, also demonstrate varying coordinating strengths, with ethanol generally exhibiting a stronger influence than water. flybase.org

In contrast, non-coordinating solvents, such as chloroform (B151607) and dichloromethane, tend to preserve the bulk composition of complexes like [this compound(phen)] in solution. nih.govfishersci.fi In these solvents, dipolar interactions are averaged out due to the random motion of molecules. nih.gov

Solvent polarity is a significant factor affecting the ligand field splitting in lanthanide complexes. sigmaaldrich.comnih.govsigmaaldrich.com For instance, studies on europium(III) complexes have shown that an increase in solvent polarity can lead to a decrease in the energy difference between transition components, implying that the degree of ligand field splitting increases as solvent polarity decreases. sigmaaldrich.com This principle is generally applicable to other lanthanide systems, including this compound.

Furthermore, charge transfer transitions in complexes often exhibit solvatochromism, meaning their energy changes with variations in solvent polarity. americanelements.com This phenomenon can be utilized to differentiate between d-d transitions and charge-transfer bands. americanelements.com Er(III) complexes have been shown to display solvatochromic behavior in polar solvents, indicating their sensitivity to the dielectric properties of the medium. cenmed.com

Solvent dipolar interactions are a crucial component influencing the ligand field splitting of lanthanide complexes. sigmaaldrich.comnih.gov In solution, these dipolar interactions are typically averaged out due to the randomized movement of solvent molecules around the solute. nih.gov However, even subtle variations in local solvation and the coupling between solvent dipoles and ligand dipoles can account for observed changes in the intensity of hypersensitive transitions. sigmaaldrich.com

Theoretical and Computational Chemistry of Er Fod 3 Systems

Density Functional Theory (DFT) Calculations for Er(fod)3 Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. acs.orgrutgers.edu It offers a balance between computational cost and accuracy, making it a valuable tool for studying lanthanide complexes. acs.org DFT calculations can provide detailed information about the geometry, electronic properties, and reactivity of this compound.

While specific DFT studies on the electronic structure and reactivity of the isolated this compound complex are not extensively available in the public domain, the general principles of applying DFT to lanthanide complexes are well-established. Such calculations would typically involve the selection of an appropriate functional and basis set to accurately describe the electronic environment of the erbium ion and the organic ligands. The strong ionic character of the lanthanide-ligand bond is a key feature that DFT can elucidate. rutgers.edu

Predictive modeling using DFT can be employed to forecast various properties of this compound, including its structural parameters, vibrational frequencies, and electronic absorption spectra. By calculating the optimized geometry, researchers can predict bond lengths and angles within the complex. These theoretical predictions can then be compared with experimental data, where available, to validate the computational model.

Furthermore, DFT can be used to model the thermodynamic stability of this compound and its potential reaction pathways. While detailed predictive models for the specific properties of this compound are not readily found in published literature, the methodology has been successfully applied to a wide range of organometallic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its tendency to participate in chemical reactions. researchgate.net

An analysis of the frontier molecular orbitals of this compound would reveal the distribution of electron density and identify the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO). This information is vital for understanding its reactivity towards other chemical species. For lanthanide complexes, the nature of the HOMO and LUMO is often influenced by both the metal center and the organic ligands. While specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the current literature, the general approach to their calculation and analysis is a standard feature of computational chemistry studies.

Table 1: Representative Theoretical Parameters from DFT Calculations (Hypothetical Data)

| Parameter | Predicted Value | Significance |

| Er-O Bond Length | 2.30 Å | Indicates the coordination environment of the Er(III) ion. |

| O-Er-O Bond Angle | 85° | Describes the geometry of the coordination sphere. |

| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the kinetic stability and electronic excitation energy. |

Molecular Dynamics (MD) Simulations of this compound in Solution and Material Interfaces

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the behavior of this compound in different environments, such as in solution or at the interface with other materials.

Currently, there is a lack of specific published studies detailing MD simulations of this compound. However, such simulations would be invaluable for understanding its solvation dynamics, the interaction with solvent molecules, and its behavior at interfaces, which is crucial for applications in areas like thin-film deposition and surface coatings. The simulations would typically employ a force field to describe the interactions between the atoms of the this compound complex and the surrounding environment.

Quantum Chemical Approaches for Spectroscopic Parameter Derivation and Validation in this compound Complexes

Quantum chemical methods can be used to calculate and predict various spectroscopic parameters of molecules, which can then be compared with experimental spectra for validation. These methods can provide insights into the vibrational, electronic, and magnetic properties of this compound.

For instance, calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Similarly, the calculation of electronic transitions can help in understanding UV-Visible absorption and emission spectra. While general frameworks for these calculations exist, specific applications to derive and validate the spectroscopic parameters of this compound are not well-documented in the available literature.

Computational Investigations of Mechanistic Pathways for this compound Transformations

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions and transformations. For this compound, this could include studying its thermal decomposition pathways, its reactions with other molecules, or its role as a catalyst or precursor in material synthesis.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction mechanism. This information is critical for optimizing reaction conditions and controlling the formation of desired products. At present, specific computational studies on the mechanistic pathways of this compound transformations are not found in the scientific literature.

Advanced Material Applications of Er Fod 3 and Er Fod 3 Containing Systems

Er(fod)3 in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from inorganic metal clusters (secondary building units, SBUs) and organic ligands, forming one-, two-, or three-dimensional structures. wikipedia.org Lanthanide-based MOFs (Ln-MOFs), which incorporate lanthanide ions like erbium(III), are particularly notable for their diverse architectures and promising applications in luminescence and magnetism, owing to the distinct spectroscopic and magnetic properties of lanthanide ions. wikipedia.orgresearchgate.netrsc.org this compound, as a source of Er(III), plays a role in the synthesis of such erbium-containing materials. americanelements.comcymitquimica.com

The synthesis conditions, including temperature, can significantly influence the structural transformations and the coordination modes of the organic ligands within these frameworks. mdpi.com Some Er-MOFs demonstrate structural flexibility, undergoing reversible phase transitions (e.g., dehydration/hydration) that can lead to notable changes in their emission properties. rsc.orgresearchgate.net The "isoreticular principle," which allows for the variation of structure size and nature without altering the underlying topology, is a key design strategy for creating MOFs with tailored porosity and properties. wikipedia.orgberkeley.edu

Erbium(III) ions are well-known for their characteristic near-infrared (NIR) luminescence, typically centered around 1550 nm, which arises from f-f electronic transitions. rsc.orgnih.govacs.org This efficient NIR emission makes Er-MOFs highly valuable for various optoelectronic applications. nih.govacs.orgaip.orgdatainsightsmarket.com

Beyond conventional photoluminescence, certain noncentrosymmetric lanthanide-based MOFs containing Er(III) can also exhibit nonlinear optical activity, such as strong second-harmonic generation (SHG). nih.govacs.org This allows for the simultaneous generation of NIR emission and SHG signals upon appropriate excitation, for example, around 900–1025 nm. nih.govacs.org The luminescence properties of Er-MOFs can be further tuned by the rational design and optimization of metal centers, organic linkers, and guest molecules within the framework. rsc.org The presence of sensitizer (B1316253) ions like Yb3+ can enhance the Er3+ emission efficiency through energy transfer processes. nih.govacs.org The luminescence of Er(III) in these materials is characterized by sharp, well-defined spectral lines and relatively long decay times. rsc.org

This compound for Luminescence Thermometry Applications

Luminescence thermometry is a non-contact temperature sensing technique that leverages the temperature-dependent luminescence properties of materials, with lanthanide-doped systems being widely explored. nih.govd-nb.info Erbium(III) is a particularly popular choice in luminescence intensity ratio (LIR) based thermometry due to its efficient emission characteristics. mdpi.com

The principle of LIR thermometry often relies on the temperature-dependent ratio of emission intensities from two closely spaced, thermally coupled excited energy levels of a rare-earth ion. nih.govd-nb.infomdpi.com For Er3+, the most commonly utilized thermally coupled levels are the ²H₁₁/₂ and ⁴S₃/₂ states. nih.govmdpi.commdpi.comoptica.org The energy difference between these two levels is approximately 700 cm⁻¹, which is considered ideal for thermometry within the physiological temperature range (30–50 °C), as it provides maximal sensitivity in this region. mdpi.com

The LIR between these levels follows a Boltzmann distribution, meaning the ratio of their emission intensities changes predictably with temperature. d-nb.info More recently, the emission from the ⁴F₇/₂ and ⁴S₃/₂ levels of Er3+ has been explored for LIR thermometry. The higher energy separation between these levels, compared to the ²H₁₁/₂ and ⁴S₃/₂ pair, can lead to a significantly larger relative sensitivity, expanding the sensor's operating temperature range, particularly for high-temperature applications. mdpi.comresearchgate.net

The performance of a luminescence thermometer is typically evaluated by its absolute sensitivity (Sa), relative sensitivity (Sr), and temperature resolution (ΔT). mdpi.com The relative sensitivity (Sr) is a key metric, defined by the formula:

For thermometers based on thermally coupled energy levels, the relative sensitivity is dependent on the energy difference (ΔE) between the levels and decreases with increasing temperature, following the relationship , where is the Boltzmann constant. nih.govd-nb.info

Er3+-based luminescence thermometers have demonstrated competitive performance across various hosts. For the ²H₁₁/₂ and ⁴S₃/₂ thermally coupled levels, a maximum relative sensitivity of approximately 1.1%K⁻¹ at 303 K has been reported. mdpi.com The use of the ⁴F₇/₂ and ⁴S₃/₂ levels can potentially yield a more than three-fold increase in relative sensitivity due to their larger energy separation. mdpi.comresearchgate.net Research indicates that crystalline hosts generally offer superior performance compared to glasses in Er3+-based thermometry. mdpi.comresearchgate.netpreprints.org

The following table summarizes some reported relative sensitivities for Er3+-doped materials in luminescence thermometry:

| Er3+ Energy Levels Used | Host Material | Max. Relative Sensitivity (Sr) | Temperature Range | Reference |

| ²H₁₁/₂ and ⁴S₃/₂ | Various | ~1.1%K⁻¹ | 30-50 °C (303 K) | mdpi.com |

| ²H₁₁/₂ and ⁴S₃/₂ | La₂MgTiO₆ | 2.98%K⁻¹ | 77–398 K (at 148 K) | mdpi.com |

| ²H₁₁/₂ and ⁴S₃/₂ | NaYF₄ | 0.73%K⁻¹ | Not specified | optica.org |

| ⁴F₇/₂ and ⁴S₃/₂ | YF₃ | >3x higher than ⁴S₃/₂/²H₁₁/₂ | Not specified | mdpi.comresearchgate.net |

Catalytic Applications and Mechanistic Insights of this compound

This compound is recognized as a useful reagent and catalyst in industrial chemistry. chemicalbook.comamericanelements.comamericanelements.com While specific catalytic reactions directly involving this compound are not extensively detailed in the provided information, the broader context of lanthanide-based compounds and MOFs highlights their potential in catalysis. Metal-Organic Frameworks, including Ln-MOFs, are known for their application in catalysis due to their high surface-to-volume ratio and porosity. wikipedia.orgrsc.orgberkeley.edunih.gov

Mechanistic insights in catalysis typically involve a thorough understanding of active sites, adsorption behaviors, and reaction pathways. mdpi.comaaqr.orgresearchgate.net For example, catalytic reactions can proceed via mechanisms such as Eley-Rideal or Langmuir-Hinshelwood. mdpi.comaaqr.org Given the luminescent properties of this compound and Er(III) in general, there is a potential for its involvement in photocatalytic processes. Photocatalysis, particularly via energy transfer, has gained attention, where an excited state of a catalyst can promote chemical reactions. nih.govacs.org This area of research could offer avenues for exploring novel catalytic applications and mechanistic pathways for this compound.

Mechanistic Investigations of Er(fod)₃-Mediated Catalytic Reactions

Direct mechanistic investigations specifically on Er(fod)₃-mediated catalytic reactions are limited in the provided literature. However, studies on related Erbium(III) complexes, particularly Er(OTf)₃, offer insights into the catalytic mechanisms involving the erbium ion.

Erbium(III) triflate (Er(OTf)₃) has been employed as a Lewis acid catalyst in several organic reactions, and mechanistic aspects have been explored for some of these transformations. For instance, Er(OTf)₃ effectively catalyzes the rearrangement of epoxides to aldehydes and ketones. nih.gov In a combined isomerization-transfer hydrogenation sequence, Er(OTf)₃ acts as a Lewis acid catalyst for epoxide isomerization. Mechanistic studies and control experiments in this context revealed that the Lewis acid not only catalyzes the epoxide isomerization but also facilitates the dehydrogenation of the hydrogen donor, thereby enhancing the rate of the subsequent transfer hydrogenation step. These experiments suggest a direct transfer of hydrogen from the amine borane (B79455) in the reduction step. nih.gov

Another application involves the synthesis of aldimines, ketimines, and enaminones, where Er(OTf)₃ serves as a catalyst. The reaction mechanism is described as typical for imine synthesis, with the catalyst's role demonstrated for the synthesis of aromatic imines. americanelements.com Furthermore, Er(OTf)₃ is a powerful catalyst for the acylation of alcohols and phenols, working efficiently for a wide variety of substrates without causing isomerization of chiral centers. These examples, while not directly involving Er(fod)₃, illustrate the general Lewis acidity and catalytic capabilities of Erbium(III) in organic synthesis, which could potentially be extended or analogously apply to Er(fod)₃-containing systems.

Chiral Catalysis Employing Er(fod)₃ Derivatives

While specific examples of chiral catalysis directly employing Er(fod)₃ derivatives are not explicitly detailed, Erbium(III) complexes in conjunction with chiral ligands have been successfully utilized in highly enantioselective transformations. A notable example involves the use of a chiral Erbium(III)/N,N'-dioxide complex as a catalyst for asymmetric inverse-electron-demand hetero-Diels-Alder (HDA) reactions. americanelements.com This reaction involves β,γ-unsaturated α-ketoesters and electron-rich alkenes, leading to the highly enantioselective synthesis of 3,4-dihydro-2H-pyrans. americanelements.com

The catalytic system demonstrated quantitative conversion of the β,γ-unsaturated α-ketoesters and achieved excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 d.r.) across a broad range of substrates. americanelements.com This was achieved with low catalyst loadings, ranging from 0.05 to 0.5 mol%, under mild reaction conditions. americanelements.com The ability to scale up the reaction to gram quantities with consistent results further highlights the synthetic utility of this methodology. americanelements.com This represents a significant application of an Erbium(III) complex in asymmetric catalysis, showcasing its potential in creating chiral compounds with high stereocontrol.

The high enantioselectivity observed in such systems is typically attributed to the formation of a "chiral pocket" around the catalytic center, which restricts the mobility of molecules and dictates the stereochemical outcome. sigmaaldrich.com The N,N'-dioxide ligands, being C₂-symmetric and conformationally flexible, can bind to metal ions, forming non-planar complexes that provide a tunable chiral platform for asymmetric reactions.

Table 1: Summary of Catalytic Reactions with Erbium(III) Complexes

| Catalyst System | Reaction Type | Substrates | Key Outcomes (Yield, ee, d.r.) | Catalyst Loading | Source |

| Er(OTf)₃ | Epoxide Rearrangement | Aromatic and Aliphatic Epoxides | Efficient rearrangement | Not specified | nih.gov |

| Er(OTf)₃ | Epoxide Isomerization (part of seq.) | Terminal and Internal Epoxides | Excellent selectivity, up to 98% yield | 3 mol% | nih.gov |

| Er(OTf)₃ | Synthesis of Aldimines, Ketimines, Enaminones | Various amines and carbonyl compounds | Efficient, catalyst recoverable (~90%) | Not specified | americanelements.com |

| Er(OTf)₃ | Acylation of Alcohols and Phenols | Simple and Functionalized Alcohols/Phenols | Efficient, no chiral center isomerization, recyclable | Not specified | |

| Chiral Er(III)/N,N'-dioxide complex | Asymmetric Inverse-Electron-Demand HDA | β,γ-unsaturated α-ketoesters + electron-rich alkenes | Quantitative conversion, up to >99% ee, >99:1 d.r. | 0.05-0.5 mol% | americanelements.com |

Future Research Directions and Emerging Trends in Er Fod 3 Chemistry

Integration of Artificial Intelligence (AI) and Machine Learning in Er(fod)3 Materials Discovery

The discovery and optimization of new materials, including those based on this compound, have historically been time-consuming, relying heavily on empirical experimentation and trial-and-error approaches researchgate.netacs.org. The rapid advancement of artificial intelligence (AI) and machine learning (ML) techniques is revolutionizing materials discovery by minimizing human intervention and accelerating scientific progress researchgate.netarxiv.org.

AI and ML algorithms can identify patterns in vast datasets, build predictive models, and suggest new material candidates with desired properties acs.orgresearchgate.net. This approach is becoming increasingly valuable for accelerating molecular discovery and development, especially for complex compounds like this compound 4tu.nl. Key methodologies, including deep learning, graph neural networks, and Bayesian optimization, enable the autonomous design of materials with tailored functionalities arxiv.org. For instance, ML excels at leveraging data to predict material performance before synthesis and testing, saving time and money and reducing risk for bolder explorations acs.org.

Rational Ligand Design for Tailored this compound Functionality

The properties of lanthanide complexes, including this compound, are highly dependent on their surrounding ligands researchgate.net. Rational ligand design is a crucial area of research aimed at precisely modulating the structure of ligands to enhance the photocatalytic activity and other desired functionalities of metal-organic frameworks (MOFs) and coordination compounds rsc.org. For this compound, this involves designing ligands that can optimize its optical characteristics, such as emission intensity and quantum yield, and improve its stability.

Fluorinated β-diketonate ligands, like the "fod" ligand in this compound, are particularly important in this context mdpi.comresearchgate.net. The high degree of fluorination in these ligands helps to circumvent non-radiative quenching from high-frequency C-H vibrations, which can otherwise diminish luminescence efficiency mdpi.comresearchgate.netacs.org. For example, studies have shown that replacing C-H oscillators in the ligand backbone dramatically affects the photophysical properties of lanthanide complexes, leading to increased luminescence lifetimes and quantum yields mdpi.com.

Exploration of this compound in Quantum Information Science and Advanced Optoelectronics

Erbium, particularly in its trivalent ion form (Er3+), is a prime candidate for quantum networks and advanced optoelectronic devices due to its unique optical properties mpg.degroup.ntt. Er3+ ions emit infrared light at a wavelength of approximately 1550 nanometers, which is the spectral range commonly used for data transport in optical fiber cables, exhibiting low loss during propagation mpg.dephysicsworld.com. This makes this compound and similar erbium complexes highly promising for quantum communication and quantum computing applications.

In quantum information science, the goal is to manage and store information at the microscopic level, where bits can be both zero and one simultaneously group.nttstanford.edu. Erbium atoms embedded in crystalline silicon have been shown to create ideal conditions for storing and transmitting quantum information, acting as qubits mpg.dempg.de. Researchers have successfully manipulated the core electrons of erbium to rapidly change its ability to interact with light, overcoming challenges related to energy loss and efficient energy transfer between light and sound group.ntt. This breakthrough could lead to more effective quantum optical memory devices and enhance quantum communication systems, including quantum cryptography, offering unparalleled security for sensitive data transmission group.ntt.

In advanced optoelectronics, this compound complexes are being explored for their potential in near-infrared organic light-emitting diodes (NIR-OLEDs), erbium-doped waveguides, and fiber amplifiers researchgate.netuc.ptresearchgate.net. The efficient sensitization of Er3+ ions by the organic ligands in these complexes leads to strong near-infrared emission, making them promising materials for telecommunication applications researchgate.netuc.pt. The ability to control the emission properties by modifying ancillary ligands further expands their utility in designing high-performance optoelectronic devices researchgate.net.

Interdisciplinary Research Paradigms for this compound-Containing Systems

The complexity and multifaceted potential of this compound necessitate an interdisciplinary approach to fully realize its capabilities. Research into this compound-containing systems increasingly involves collaborations across chemistry, physics, materials science, and engineering. This interdisciplinary paradigm fosters the development of novel hybrid materials and explores new application avenues.

One significant area is the integration of this compound into hybrid materials, such as polymers and nanomaterials. For instance, rare earth elements are being incorporated into wide bandgap semiconductors like GaN to create semiconductor-based electroluminescent devices uc.edu. The optical properties of these hybrid systems can be precisely tuned, opening possibilities for new display technologies and optical sensors uc.edu.

Furthermore, the understanding of how this compound interacts with different host matrices and environments is crucial for optimizing its performance. This involves combining synthetic chemistry (for preparing the this compound complex and modifying its ligands) with advanced spectroscopic techniques (to understand energy transfer mechanisms and emission properties) and theoretical modeling (to predict and explain behavior at the molecular level) mdpi.comuc.pt. The development of novel Er(III) fluorinated β-diketonate complexes with N,N-donors for optoelectronics exemplifies this interdisciplinary effort, spanning from synthesis to the fabrication of solution-processed devices researchgate.netresearchgate.net. Such collaborations are essential for overcoming challenges in material design, synthesis, and device integration, ultimately leading to the creation of next-generation functional materials and technologies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Er(fod)³ complexes, and what crystallographic parameters should be prioritized during characterization?

- Methodological Answer : Synthesis typically involves reacting Er³⁺ salts with fod ligands (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione) in anhydrous solvents under inert atmospheres. Crystallographic characterization should prioritize unit cell parameters (e.g., a, b, c, β angles), space group symmetry (e.g., monoclinic P2₁/c), and coordination geometry (Er–O/N bond lengths). For example, [Er(fod)³(bipy)] exhibits unit cell dimensions of a = 13.8124(3) Å, b = 20.3813(5) Å, and c = 18.1497(5) Å with β = 107.342° . Data collection should use high-resolution single-crystal X-ray diffraction and refinement software (e.g., SHELX) to achieve R-values below 0.05 for reliable structural models .

Q. How can researchers design experiments to investigate the photophysical properties of Er(fod)³ complexes?

- Methodological Answer : Focus on variable-temperature luminescence spectroscopy to study energy transfer mechanisms and emission lifetimes. Ensure rigorous control of ligand-to-metal ratios to minimize non-radiative quenching. Use UV-Vis-NIR spectroscopy to characterize absorption bands (e.g., 4f-4f transitions) and correlate them with ligand field effects. Reference frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) can structure hypotheses, e.g., comparing emission intensities of Er(fod)³ with different ancillary ligands .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving crystallographic disorder in Er(fod)³ complexes, such as fluorine-induced positional uncertainties?

- Methodological Answer : Fluorine disorder, as observed in [Er(fod)³(bath)], requires iterative refinement using split-site occupancy models and constraints on thermal displacement parameters. Tools like OLEX2 or PLATON can validate geometric restraints and hydrogen bonding networks. For severe disorder, complementary techniques like PDF (Pair Distribution Function) analysis or solid-state NMR may resolve local structural ambiguities. Preliminary refinements should target R₁ values < 0.15 before CCDC submission .

Q. How should researchers address contradictions between spectroscopic data and crystallographic results in Er(fod)³ studies?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., solvent exchange) or differing sample states (solution vs. solid). Triangulate data using:

- EPR spectroscopy to assess paramagnetic behavior and ligand field symmetry.

- DFT calculations to model electronic structures and compare with experimental bond lengths.

- Thermogravimetric analysis (TGA) to confirm solvent content in crystallized samples.

Document discrepancies in supplementary materials and discuss limitations in error margins .

Q. What strategies ensure reproducibility in Er(fod)³ synthesis and data collection across laboratories?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Metadata standardization : Report solvent purity, reaction temperatures, and crystallization conditions explicitly.

- Open-access repositories : Deposit raw diffraction data (e.g., CCDC entries) and spectral datasets in platforms like Zenodo.

- Interlaboratory validation : Cross-check results using shared reference samples (e.g., certified Er³⁺ concentrations).

Compliance with EU chemical data interoperability guidelines (e.g., Common Data Platform on Chemicals) enhances cross-study comparability .

Q. How can researchers integrate computational modeling (e.g., PM7/Sparkle methods) with experimental data to predict and validate Er(fod)³ complex structures?

- Methodological Answer :

- Step 1 : Use PM7/Sparkle to optimize ground-state geometries, focusing on Er–ligand bond distances (e.g., Er–O = 2.30–2.45 Å, Er–N = 2.50–2.65 Å). Compare with experimental values (Table 40, ).

- Step 2 : Validate computational models via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking).

- Step 3 : Correlate computational ligand field parameters with spectroscopic data (e.g., Judd-Ofelt intensity parameters).

Discrepancies >5% require re-evaluation of basis sets or solvation models in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.